N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. The “N-(sec-butyl)” indicates a secondary butyl group attached to the nitrogen atom in the quinazoline structure . The “2,4-dioxo” suggests the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the quinazoline ring. The “3-pentyl” indicates a pentyl group (five-carbon chain) attached at the 3rd position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of quinazoline, with the various substituents (sec-butyl, two carbonyl groups, pentyl) attached at the specified positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the overall structure of the molecule. The carbonyl groups might be involved in reactions with nucleophiles, while the sec-butyl and pentyl groups could potentially undergo reactions typical of alkyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Radioligand Development for Neuroimaging
Research on compounds related to N-(sec-butyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide includes the development of radioligands for neuroimaging. For instance, 11C-ER176, a radioligand for the 18-kDa Translocator Protein (TSPO), is used in PET imaging to study neuroinflammation. This compound is an analog of 11C-(R)-PK11195 and shows promise in detecting abnormalities in patients, due to its high specific binding in brain tissue and sensitivity to genotypic variations (Ikawa et al., 2017).
Synthesis of Antifolate Agents
This compound is structurally related to quinazoline antifolates, which are synthesized as potential inhibitors of thymidylate synthase. These compounds are studied for their potential in cancer therapy due to their inhibitory effects on enzyme activity, which is crucial in DNA synthesis and repair (Pawełczak et al., 1989).
Development of Antipsychotic Agents
Research into heterocyclic carboxamides, which are structurally similar to this compound, includes the development of potential antipsychotic agents. These compounds are evaluated for their binding affinity to dopamine and serotonin receptors and their ability to counteract certain behavioral effects in animal models, indicating potential applications in the treatment of psychiatric disorders (Norman et al., 1996).
Application in Solar Cells
Compounds structurally related to this compound are also utilized in the field of renewable energy. For example, carboxylated cyanine dyes, which include similar quinazoline structures, have been investigated for their effectiveness in dye-sensitized solar cells. These studies focus on improving the photoelectric conversion efficiency, which is key to enhancing solar cell performance (Wu et al., 2009).
Anticancer Research
In the field of cancer research, analogs of this compound, such as 2-arylquinazolinones, have been synthesized and evaluated for their anticancer activity. Some derivatives, notably those with sec-butyl substituents, have shown promising activity against various human breast cancer cell lines, suggesting their potential as therapeutic agents (Mahdavi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-butan-2-yl-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-6-7-10-21-17(23)14-9-8-13(11-15(14)20-18(21)24)16(22)19-12(3)5-2/h8-9,11-12H,4-7,10H2,1-3H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQYKNUNJSMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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